molecular formula C16H20BN3O2 B14788507 2-[1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]acetonitrile

2-[1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]acetonitrile

Cat. No.: B14788507
M. Wt: 297.2 g/mol
InChI Key: WXGDQERKJFWVPL-UHFFFAOYSA-N
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Description

2-[1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]acetonitrile is an organic compound with a complex structure that includes a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]acetonitrile typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.

    Introduction of the Boron-Containing Group: The dioxaborolane group is introduced via a Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated indazole compound in the presence of a palladium catalyst and a base.

    Addition of the Acetonitrile Group: The acetonitrile group is introduced through a nucleophilic substitution reaction, where a suitable nitrile precursor reacts with the indazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron-containing dioxaborolane ring.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic conditions.

Major Products

    Oxidation: Products may include boronic acids or borate esters.

    Reduction: The primary product is the corresponding amine.

    Substitution: Substituted indazole derivatives with various functional groups.

Scientific Research Applications

2-[1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]acetonitrile has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]acetonitrile involves its interaction with specific molecular targets. The boron-containing dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The indazole core may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Similar structure but with a pyrazole ring instead of an indazole ring.

    4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonic acid: Contains a benzyl group instead of an indazole ring.

Uniqueness

2-[1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]acetonitrile is unique due to the presence of both an indazole ring and a boron-containing dioxaborolane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H20BN3O2

Molecular Weight

297.2 g/mol

IUPAC Name

2-[1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]acetonitrile

InChI

InChI=1S/C16H20BN3O2/c1-15(2)16(3,4)22-17(21-15)11-7-6-8-13-14(11)12(9-10-18)19-20(13)5/h6-8H,9H2,1-5H3

InChI Key

WXGDQERKJFWVPL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N(N=C3CC#N)C

Origin of Product

United States

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